6-(Trifluoromethyl)-1,3-diazinane-2,4-dione
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Overview
Description
6-(Trifluoromethyl)pyrimidine-2,4-diol is a heterocyclic organic compound with the molecular formula C5H3F3N2O2. It is also known as 6-(trifluoromethyl)uracil. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which contains two hydroxyl groups at the 2 and 4 positions. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)pyrimidine-2,4-diol typically involves the introduction of a trifluoromethyl group into a pyrimidine ring. One common method is the reaction of 2,4-dihydroxypyrimidine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of 6-(trifluoromethyl)pyrimidine-2,4-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyrimidine-2,4-diol undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like thionyl chloride or phosphorus oxychloride can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce ketones and alcohols, respectively .
Scientific Research Applications
6-(Trifluoromethyl)pyrimidine-2,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)pyrimidine-2,4-diol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl groups at the 2 and 4 positions can form hydrogen bonds with target molecules, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyrimidine-2,4-diol: Similar structure but with the trifluoromethyl group at the 5 position.
6-(Trifluoromethyl)pyridine-2,4-diol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
6-(Trifluoromethyl)uracil: Another name for 6-(trifluoromethyl)pyrimidine-2,4-diol.
Uniqueness
6-(Trifluoromethyl)pyrimidine-2,4-diol is unique due to the specific positioning of the trifluoromethyl group and hydroxyl groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C5H5F3N2O2 |
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Molecular Weight |
182.10 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H5F3N2O2/c6-5(7,8)2-1-3(11)10-4(12)9-2/h2H,1H2,(H2,9,10,11,12) |
InChI Key |
YKQWVQKHIHBKBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(F)(F)F |
Origin of Product |
United States |
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